molecular formula C9H18N2O4 B6153483 (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid CAS No. 1584671-66-8

(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid

Cat. No. B6153483
CAS RN: 1584671-66-8
M. Wt: 218.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid, also known as (2S,3S)-3-amino-2-{[(t-butoxy)carbonyl]amino}butanoic acid, is a synthetic amino acid used for a variety of scientific research applications. It is a chiral amino acid and is used in peptide synthesis and as a building block for peptide and protein synthesis. It is also used as a substrate for enzymatic reactions and as a reagent for the synthesis of other compounds. It is a versatile tool for biochemistry, enzymology, and protein engineering research.

Advantages and Limitations for Lab Experiments

The advantages of using (2S,3S)-3-amino-2-{[(t-butoxy)carbonyl]amino}butanoic acid in lab experiments include its versatility, its availability, and its low cost. It is a versatile tool for biochemistry, enzymology, and protein engineering research. It is also readily available and relatively inexpensive. The main limitation of using (2S,3S)-3-amino-2-{[(t-butoxy)carbonyl]amino}butanoic acid in lab experiments is that it is a synthetic amino acid and not a naturally occurring amino acid. As such, it may not be suitable for certain applications.

Future Directions

For research using (2S,3S)-3-amino-2-{[(t-butoxy)carbonyl]amino}butanoic acid include the development of new methods for peptide and protein synthesis, the study of the structure-function relationships of proteins, the study of enzyme kinetics, and the study of the effects of mutations on enzyme activity. Other potential applications include the study of protein folding and protein-protein interactions, the study of the mechanisms of protein-ligand interactions, and the development of new drugs and drug delivery systems.

Synthesis Methods

The synthesis of (2S,3S)-3-amino-2-{[(t-butoxy)carbonyl]amino}butanoic acid is typically accomplished through a two-step process. The first step involves the reaction of an amine with a carboxylic acid, typically a protected carboxylic acid, to form an amide. The second step involves the hydrolysis of the amide to form the desired amino acid. The protected carboxylic acid used in the reaction is typically a t-butyl ester, which can be hydrolyzed under basic conditions to form the desired product.

Scientific Research Applications

(2S,3S)-3-amino-2-{[(t-butoxy)carbonyl]amino}butanoic acid is used in a variety of scientific research applications. It is used as a substrate for enzymatic reactions and as a reagent for the synthesis of other compounds. It is also used in peptide synthesis and as a building block for peptide and protein synthesis. It is a versatile tool for biochemistry, enzymology, and protein engineering research. It can be used to study the structure-function relationships of proteins, to study enzyme kinetics, and to study the effects of mutations on enzyme activity. It can also be used to study the mechanisms of protein folding and protein-protein interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves the protection of the amine group, followed by the addition of the tert-butoxycarbonyl (Boc) protecting group to the amine. The carboxylic acid group is then activated and coupled with the protected amine to form the desired product.", "Starting Materials": [ "L-aspartic acid", "tert-butylamine", "di-tert-butyl dicarbonate (Boc2O)", "dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "ethyl acetate", "water" ], "Reaction": [ "Protection of the amine group of L-aspartic acid with Boc2O and TEA in DMF to form Boc-L-aspartic acid", "Addition of tert-butylamine to Boc-L-aspartic acid in DMF to form Boc-L-aspartyl-tert-butylamide", "Activation of the carboxylic acid group of Boc-L-aspartyl-tert-butylamide with DCC and TEA in DMF to form the activated ester", "Coupling of the activated ester with tert-butylamine in DMF to form the desired product, (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid", "Deprotection of the Boc protecting group with ethyl acetate and water to obtain the final product" ] }

CAS RN

1584671-66-8

Molecular Formula

C9H18N2O4

Molecular Weight

218.3

Purity

95

Origin of Product

United States

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